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Compound of Interest

Compound Name: 4'-Fluoro-4-methylaminorex

Cat. No.: B3025764 Get Quote

An Application Note and Protocol for the Analytical Characterization of 4'-Fluoro-4-
methylaminorex (4F-MAR) as a Reference Standard.

Introduction
4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline

class and a halogenated derivative of 4-methylaminorex (4-MAR).[1][2] First detected in

Slovenia in 2018, it has emerged as a novel psychoactive substance (NPS) on the recreational

drug market.[1][3] As with many designer drugs, 4F-MAR is synthesized to mimic the effects of

controlled substances like methamphetamine while circumventing existing drug laws.[1][2] Its

effects are reported to be stimulant in nature, producing euphoria, increased attention, and

enhanced cognition with a long duration of action.[2][4]

Due to the presence of two chiral centers, 4F-MAR can exist as four distinct stereoisomers.[5]

Analytical studies have shown that synthesized batches are typically racemic mixtures of the

trans-diastereomer.[1] Given its recent emergence and potential for abuse, robust analytical

methods are crucial for its identification in forensic and toxicological laboratories. This

document provides detailed protocols for the characterization of 4F-MAR using modern

analytical techniques and summarizes its known properties to serve as a reference for

researchers and professionals in the field.

Physicochemical Properties
An analytical reference standard of 4F-MAR should be characterized by its fundamental

physical and chemical properties.
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Property Value Source

IUPAC Name

4-methyl-5-(4-

fluorophenyl)-4,5-dihydro-1,3-

oxazol-2-amine

[3]

Synonyms
4F-MAR, 4-FPO, p-F-4-

Methylaminorex
[2][3]

CAS Number 1364933-64-1 [3][6]

Molecular Formula C₁₀H₁₁FN₂O [3][6]

Molar Mass 194.209 g·mol⁻¹ [3]

Purity
≥98% (as a mixture of

diastereomers)
[6]

Appearance Crystalline solid [6]

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, Ethanol: 30 mg/mL,

PBS (pH 7.2): 10 mg/mL

[6]

Analytical Characterization and Protocols
A comprehensive analytical workflow is essential for the unambiguous identification and

characterization of 4F-MAR in seized materials or biological samples.
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Caption: General analytical workflow for 4F-MAR identification.

Protocol 1: Liquid Chromatography-High Resolution
Mass Spectrometry (LC-HRMS)
LC-HRMS is a primary technique for identifying 4F-MAR, confirming its molecular formula, and

studying its fragmentation patterns.[1]

Instrumentation:
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Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass

Spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

Extract approximately 10 mg of the seized sample with 1 mL of acetone in an ultrasonic bath

for 15 minutes.[7]

Centrifuge the sample to pellet any insoluble material.

Inject an aliquot of the supernatant into the UHPLC-HRMS system.[7]

LC Conditions (Illustrative):

Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: A suitable gradient to ensure separation from other components.

Flow Rate: 0.4 - 0.6 mL/min.

Column Temperature: 40 °C.[8]

HRMS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 50-1000.[7]

Capillary Voltage: 0.7 kV.[7]

Cone Voltage: 20 V (for low-energy spectra).[7]

Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) for fragmentation (MS/MS)

experiments.
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Expected Results:

The protonated molecule [M+H]⁺ will be observed, confirming the molecular formula

C₁₀H₁₁FN₂O.[1]

Collision-induced dissociation (CID) will produce characteristic fragments.

Ion m/z (Observed) Description

[M+H]⁺ 195.0934 (Theoretical) Protonated molecule

Fragment 1 152.0870

Loss of a CONH moiety due to

cleavage of the amino-

oxazoline ring.[1]

Fragment 2 135.0606
Additional loss of ammonia

(NH₃) from Fragment 1.[1]

Fragment 3 115.0546

Loss of both NH₃ and

hydrogen fluoride (HF) from

Fragment 1.[1]

Protocol 2: Chiral High-Performance Liquid
Chromatography (Chiral HPLC)
This method is used to separate the stereoisomers of 4F-MAR, confirming that the sample is a

racemic mixture of the trans-diastereomers.[1]

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:[1]

Column: Lux i-Amylose-1, 250 × 4.6 mm (5 µm).

Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v).

Flow Rate: 2.0 mL/min.
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Column Temperature: 25 ± 1 °C.

Detection Wavelength: 220 nm.

Injection Volume: 5 µL.

Expected Results:

Two well-resolved peaks corresponding to the (4S,5S) and (4R,5R) enantiomers, confirming

the presence of a racemic mixture.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR is used for the definitive structural elucidation of 4F-MAR and to determine sample purity.

Sample Preparation:

Dissolve approximately 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).[7]

NMR Experiments:

¹H NMR

¹³C NMR

2D experiments (e.g., COSY, HSQC) for unambiguous signal assignment.[7]

Expected Results:

The chemical shifts and coupling constants will be consistent with the trans configuration of

the methyl and fluorophenyl groups on the oxazoline ring.[1]

Integration of the methyl NMR resonances can be used to determine purity, with one study

finding a purity of 85% for a seized sample.[1]

Synthesis, Metabolism, and Pharmacology
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Synthesis Pathway
The synthesis of trans-4F-MAR is typically achieved through the cyclization of a substituted

norephedrine precursor.

para-Fluoro-norephedrine

Reflux

Potassium Cyanate (KOCN)
+ Hydrochloric Acid (HCl)

trans-4F-MAR

Click to download full resolution via product page

Caption: Common synthesis route for trans-4F-MAR.[5]

The process involves dissolving para-fluoro-norephedrine in acidified water, followed by the

addition of a cyanate source like potassium cyanate to initiate cyclization, yielding 4F-MAR.[5]

Proposed Metabolic Pathways
While specific metabolic studies on 4F-MAR are limited, its metabolism can be predicted based

on its structure and analogy to related compounds.[5]
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Caption: Proposed metabolic pathways for 4F-MAR.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3025764?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025764
https://www.benchchem.com/product/b3025764
https://www.benchchem.com/product/b3025764
https://www.benchchem.com/product/b3025764?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025764
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key metabolic transformations likely include N-demethylation and cleavage of the oxazoline

ring, which would result in the formation of 4-fluoroamphetamine, a significant metabolite for

toxicological screening.[5]

Pharmacological Context and Mechanism of Action
4F-MAR is a central nervous system stimulant.[5] Its mechanism of action is presumed to be

similar to its parent compound, 4-MAR, which is a potent monoamine releasing agent with a

strong preference for the dopamine (DAT) and norepinephrine (NET) transporters over the

serotonin transporter (SERT).[4][5] The para-fluoro substitution may alter its potency and

selectivity, potentially increasing its serotonergic activity, similar to what is observed with 4,4'-

DMAR.[5][8]

Presynaptic Neuron
Synaptic Cleft

Monoamine Transporters
(DAT, NET, SERT)

Increased
Neurotransmitters

Promotes EffluxNeurotransmitter
Vesicles (DA, NE, 5-HT)

4F-MAR

Acts on

Click to download full resolution via product page

Caption: Presumed mechanism of action for 4F-MAR.

Compound DAT (EC₅₀, nM) NET (EC₅₀, nM) SERT (EC₅₀, nM)

4-Methylaminorex (4-

MAR)
1.7 4.8 53.2

(±)-cis-4,4'-DMAR 8.6 ± 1.1 26.9 ± 5.9 18.5 ± 2.8

Data from in vitro

release assays using

rat brain

synaptosomes.[4][8]
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Toxicological Considerations
The toxicological properties of 4F-MAR have not been formally studied.[2] However,

extrapolation from structurally related compounds is critical for harm reduction and forensic

interpretation. The parent compound, aminorex, was withdrawn from the market due to its

association with severe pulmonary hypertension.[5][9] The chlorinated amphetamine analogue,

4-CA, is a known neurotoxin, raising concerns about halogenated derivatives like 4F-MAR.[10]

Users and researchers should handle this compound with extreme caution, assuming it may

possess significant cardiovascular toxicity and potential neurotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3025764#4f-mar-as-an-analytical-reference-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3025764#4f-mar-as-an-analytical-reference-standard
https://www.benchchem.com/product/b3025764#4f-mar-as-an-analytical-reference-standard
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025764?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

